molecular formula C21H25N3O4 B2913365 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894011-02-0

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2913365
CAS No.: 894011-02-0
M. Wt: 383.448
InChI Key: OAELEZDAYZQOIW-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea ( 894011-02-0) is a synthetic urea derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure (C21H25N3O4, MW: 383.44 g/mol) incorporates key pharmacophoric elements, including an aryl moiety with ethoxy and methoxy substituents known to enhance solubility and bioavailability, linked via a urea bridge to a 5-oxo-1-phenylpyrrolidine group which provides a rigid scaffold for molecular recognition . This well-defined structure makes it a valuable chemical intermediate or precursor for the design and synthesis of novel therapeutic agents, particularly for researchers investigating the selective modulation of specific enzyme pathways or receptor interactions . Compounds featuring the 2-oxo-1-pyrrolidine (or 5-oxopyrrolidine) core have demonstrated substantial research potential for targeting the central nervous system, with studies exploring their therapeutic applicability for a range of disorders . As such, this compound is a promising lead for research programs focused on developing treatments for neurological conditions, convulsions, neuropathic pain, and epilepsy . It is offered with a purity of 90% and above and is intended for use in laboratory research only . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-28-19-11-15(9-10-18(19)27-2)13-22-21(26)23-16-12-20(25)24(14-16)17-7-5-4-6-8-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAELEZDAYZQOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzyl chloride with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Urea Nitrogen Molecular Weight Key Functional Groups Source
Target Compound (3-Ethoxy-4-methoxyphenyl)methyl ~409.4* Ethoxy, methoxy, pyrrolidinone, urea N/A
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (BJ48429) 3-(4-Ethylpiperazin-1-yl)propyl 373.5 Piperazine, propyl linker, urea
1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea 3-Acetylphenyl 337.4 Acetyl, urea
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea 4-(Trifluoromethoxy)phenyl 409.4 Trifluoromethoxy, methoxy, urea
N-(3-Hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide 3-Hydroxypropyl (carboxamide, not urea) ~377.4 Hydroxypropyl, pyrimidine, pyrrolidinone

*Estimated based on analogs in –13.

Key Observations :

  • Lipophilicity : The target compound’s ethoxy and methoxy groups increase hydrophobicity compared to the hydroxyl-containing analog (, % yield, yellow-brown resin), which may favor blood-brain barrier penetration.
  • Synthetic Complexity : Piperazine-containing analogs () require multi-step functionalization of the propyl linker, whereas the target’s benzyl-type substituent simplifies synthesis.

Biological Activity

The compound 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound belongs to a class of urea derivatives characterized by a complex structure involving a pyrrolidine moiety and substituted phenyl groups. Its chemical formula is represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses related to growth and apoptosis.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, the compound could promote oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • In Vivo Studies : Animal models treated with urea derivatives showed reduced tumor sizes compared to control groups, suggesting effective anticancer properties .
  • In Vitro Studies : Cell line assays demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Data Tables

Biological ActivityEffectivenessMechanism
AnticancerHighApoptosis induction via PI3K/Akt pathway
AntimicrobialModerateDisruption of bacterial membranes
Enzyme InhibitionVariableInhibition of metabolic enzymes

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